Cas no 870823-08-8 (Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate)

Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate structure
870823-08-8 structure
商品名:Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate
CAS番号:870823-08-8
MF:C20H18Cl2N2O3
メガワット:405.274523258209
CID:1860895
PubChem ID:60170607

Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyra zol-1-yl]ethyl}benzoate
    • 1-Ethoxycarbonyl-4-(3-trifluoromethyl-4-chlorophenyl)-4-piperidinol
    • 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinecarboxylic acid ethyl ester
    • Einecs 244-664-1
    • 4-(4-chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidine-1-carboxylic acid ethyl ester
    • ethyl 4-{(1S)1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]ethyl}benzoate
    • 1-Ethoxycarbonyl-4-(3-trifluormethyl-4-chlorphenyl)-4-piperidinol
    • (S)-ETHYL 4-(1-(3-(3,5-DICHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL)BENZOATE
    • Ethyl 4-[(1S)-1-[3-(3,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-1-yl]ethyl]benzoate (ACI)
    • Ethyl 4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]ethyl]benzoate
    • SCHEMBL2645270
    • CS-M1359
    • (S)-ethyl4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
    • ethyl 4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]ethyl}benzoate
    • CS-13878
    • DB-236676
    • AKOS037649915
    • 870823-08-8
    • CMDLPGHRFICBDM-LBPRGKRZSA-N
    • Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate
    • インチ: 1S/C20H18Cl2N2O3/c1-3-27-20(26)14-6-4-13(5-7-14)12(2)24-19(25)11-18(23-24)15-8-16(21)10-17(22)9-15/h4-10,12H,3,11H2,1-2H3/t12-/m0/s1
    • InChIKey: CMDLPGHRFICBDM-LBPRGKRZSA-N
    • ほほえんだ: [C@H](C1C=CC(C(=O)OCC)=CC=1)(N1C(=O)CC(C2C=C(Cl)C=C(Cl)C=2)=N1)C

計算された属性

  • せいみつぶんしりょう: 404.0694478g/mol
  • どういたいしつりょう: 404.0694478g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 580
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-M1359-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8
100mg
$495.0 2022-04-26
Chemenu
CM331395-250mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8 95%+
250mg
$1502 2021-06-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057608-250mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8 98%
250mg
¥9009.00 2024-04-27
Chemenu
CM331395-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8 95%+
100mg
$*** 2023-05-29
Chemenu
CM331395-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8 95%+
100mg
$837 2021-06-16
Chemenu
CM331395-250mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8 95%+
250mg
$*** 2023-05-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S91820-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8
100mg
¥8032.0 2021-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057608-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8 98%
100mg
¥5405.00 2024-04-27

Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Acetic acid ;  4 h, reflux
リファレンス
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Ethanol ,  Heptane
2.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  1 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Solvents: Acetic acid ;  4 h, reflux
リファレンス
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid monohydrate ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ;  10 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethyl carbonate ,  Water ;  1 h, rt
2.1 Solvents: Ethanol ,  Heptane
3.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.1 Solvents: Acetic acid ;  4 h, reflux
リファレンス
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Solvents: Acetic acid ;  4 h, reflux
リファレンス
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Toluene ;  overnight, 80 °C
2.1 Reagents: p-Toluenesulfonic acid monohydrate ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ;  10 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Dimethyl carbonate ,  Water ;  1 h, rt
3.1 Solvents: Ethanol ,  Heptane
4.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  1 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
5.1 Solvents: Acetic acid ;  4 h, reflux
リファレンス
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate Raw materials

Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate Preparation Products

Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate 関連文献

おすすめ記事

推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
atkchemica
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd